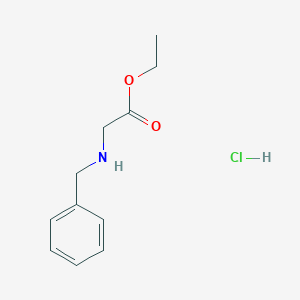

Ethyl 2-(benzylamino)acetate Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 2-(benzylamino)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10;/h3-7,12H,2,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCCGXGBRHRRLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369214 | |

| Record name | Ethyl 2-(benzylamino)acetate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6344-42-9 | |

| Record name | 6344-42-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-(benzylamino)acetate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(benzylamino)acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of Ethyl 2-(benzylamino)acetate hydrochloride (CAS Number: 6344-42-9). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise, quantitative data and detailed experimental context.

Core Physicochemical Properties

This compound is a glycine derivative that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2] Its chemical structure consists of a benzyl group attached to the nitrogen atom of ethyl glycinate, forming a secondary amine that is protonated in the hydrochloride salt form.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [3] |

| Molecular Weight | 229.70 g/mol | [3] |

| CAS Number | 6344-42-9 | [3] |

| Appearance | White to off-white solid | [4] |

| Predicted pKa (of free base) | 6.84 ± 0.20 | [5] |

Table 2: Physicochemical Properties of the Free Base (N-Benzylglycine ethyl ester)

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO₂ | [6] |

| Molecular Weight | 193.24 g/mol | [6] |

| CAS Number | 6436-90-4 | [6] |

| Boiling Point | 140-142 °C at 10 mmHg | [5] |

| Density | 1.031 g/cm³ at 25 °C | [5] |

Synthesis and Purification

The synthesis of this compound typically involves the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride. An alternative route is the reaction of ethyl bromoacetate with benzylamine, followed by treatment with hydrochloric acid.[7][8][9]

Experimental Protocol: Synthesis of N-Benzylglycine Ethyl Ester

A common laboratory-scale synthesis of the free base, N-Benzylglycine ethyl ester, is as follows:

-

Reaction Setup: In a flask, dissolve 28.0 g of glycine ethyl ester hydrochloride and 20.0 g of triethylamine in 200 ml of ethanol.[8]

-

Initial Reflux: Heat the mixture to reflux for 1 hour, during which a white solid (triethylamine hydrochloride) will precipitate.[8]

-

Isolation of Intermediate: Cool the mixture and filter off the solid. To the filtrate, add another 20.0 g of triethylamine.[8]

-

N-Alkylation: Cool the resulting mixture to 0-5°C and slowly add 27.8 g of benzyl chloride dropwise.[8]

-

Reaction Progression: After the addition is complete, warm the reaction mixture to 40°C and maintain for 4 hours.[8]

-

Workup: Upon completion, filter the reaction mixture. The filtrate is then washed with water until it reaches a neutral pH.[8]

-

Drying and Concentration: Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.[8]

-

Purification: The crude product is purified by vacuum distillation at 100°C, collecting the fraction at 139-142°C to yield a pale yellow oily liquid.[8]

To obtain the hydrochloride salt, the purified free base would then be dissolved in a suitable solvent and treated with hydrochloric acid.

Diagram 1: Synthesis Workflow

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Benzylglycine ethyl ester | 6436-90-4 [chemicalbook.com]

- 3. This compound | C11H16ClNO2 | CID 2724714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. N-Benzylglycine ethyl ester - Protheragen [protheragen.ai]

- 6. N-Benzylglycine ethyl ester | C11H15NO2 | CID 80908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 6344-42-9 | Benchchem [benchchem.com]

- 8. Page loading... [guidechem.com]

- 9. N-Benzylglycine ethyl ester synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to Ethyl 2-(benzylamino)acetate Hydrochloride (CAS: 6344-42-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(benzylamino)acetate hydrochloride (CAS: 6344-42-9), a glycine derivative of significant interest in pharmaceutical and chemical research. This document details the physicochemical properties, synthesis, and analytical methodologies pertinent to this compound. Furthermore, it explores its potential applications in drug development, particularly in the context of neurological and inflammatory disorders, supported by available data on its biological activities.

Introduction

This compound, also known as N-benzylglycine ethyl ester hydrochloride, is a chemical intermediate with growing importance in organic synthesis and medicinal chemistry.[1][2] As a derivative of the simplest amino acid, glycine, it serves as a versatile building block for the synthesis of more complex molecules, including novel therapeutic agents.[3][4] Its structure, combining a benzyl group, a glycine backbone, and an ethyl ester, imparts unique properties that are being explored for various applications, from peptide synthesis to the development of small molecule drugs.[3][5]

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6344-42-9 | [6] |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [6] |

| Molecular Weight | 229.71 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 96-100 °C | [7] |

| Boiling Point | 277 °C at 760 mmHg | [7] |

| Solubility | Soluble in DMSO (50 mg/mL) | [3] |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3] |

Synthesis

The synthesis of this compound is most commonly achieved through the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride. This method is efficient and utilizes readily available starting materials.

Experimental Protocol: N-alkylation of Glycine Ethyl Ester Hydrochloride

This protocol is adapted from a reported synthesis of N-benzylglycine ethyl ester.[8]

Materials:

-

Glycine ethyl ester hydrochloride

-

Triethylamine

-

Ethanol

-

Benzyl chloride

-

Anhydrous magnesium sulfate

-

Water

Procedure:

-

To a flask, add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol.

-

Heat the mixture to reflux and maintain for 1 hour.

-

Cool the mixture, which will result in the precipitation of a white solid (triethylamine hydrochloride).

-

Filter the solid and add an additional 20.0 g of triethylamine to the filtrate.

-

Cool the filtrate to 0-5°C in an ice bath.

-

Slowly add 27.8 g of benzyl chloride dropwise to the cooled filtrate.

-

After the addition is complete, allow the reaction to proceed at 40°C for 4 hours.

-

Upon completion, filter the reaction mixture.

-

Wash the filtrate with water until it is neutral.

-

Dry the organic layer with anhydrous magnesium sulfate and then filter off the drying agent.

-

Concentrate the filtrate under reduced pressure.

-

The crude product is then purified by vacuum distillation at 100°C to yield N-benzylglycine ethyl ester as a pale yellow oily liquid.[8] To obtain the hydrochloride salt, the free base can be treated with a solution of HCl in a suitable solvent like ether or ethanol.

Figure 1: Synthesis of N-benzylglycine ethyl ester

Caption: Reaction scheme for the synthesis of N-benzylglycine ethyl ester.

Analytical Methods

The characterization and purity assessment of this compound are crucial for its application in research and development. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

General HPLC Parameters:

-

Column: A reversed-phase C18 column is commonly used for the separation of small organic molecules.

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at a wavelength where the benzyl group exhibits strong absorbance (e.g., 254 nm).

-

Flow Rate: Typically around 1.0 mL/min.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons of the glycine backbone, the benzylic methylene protons, and the aromatic protons of the benzyl group.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbons, and the aromatic carbons.

While specific spectral data is proprietary to manufacturers, representative chemical shifts for the core structure can be inferred from similar N-benzylglycine derivatives.[10][11]

Biological Activity and Potential Applications

This compound, as a derivative of glycine, is of interest for its potential biological activities. Glycine itself is an inhibitory neurotransmitter in the central nervous system, and its derivatives are being investigated for a range of pharmacological effects.

Neurological Disorders

N-benzylglycine derivatives are being explored for their potential in treating neurological disorders.[5] The structural similarity to glycine suggests possible interactions with glycine receptors or other neuronal targets. Research into related compounds, such as N-acetyl-proline-glycine-proline (ac-PGP), has indicated involvement in neuronal signaling through chemokine receptors like CXCR2, which can mediate neuroinflammation and neuronal injury. While direct evidence for this compound is pending, this provides a plausible avenue for future investigation.

Figure 2: Potential Neurological Signaling Pathway

Caption: Hypothesized signaling pathway for N-benzylglycine derivatives.

Anti-inflammatory Properties

Some N-substituted glycine derivatives have been investigated for their anti-inflammatory properties.[12] The mechanism may involve the inhibition of pro-inflammatory cytokine release, such as tumor necrosis factor (TNF) and interleukin-1 (IL-1).[12] This anti-inflammatory action could be beneficial in a variety of disease contexts.

Ergogenic Potential

Amino acid derivatives are sometimes used as ergogenic supplements to influence anabolic hormone secretion and improve physical performance.[3] While this is a general application for this class of compounds, specific studies on this compound are needed to validate this potential.

Safety and Handling

This compound should be handled in a laboratory setting with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with a range of potential applications in drug discovery and development. Its straightforward synthesis and versatile chemical nature make it an attractive starting material for the creation of novel compounds. While further research is required to fully elucidate its pharmacological profile and mechanism of action, the existing data on related N-benzylglycine derivatives suggest promising avenues for investigation in the fields of neuroscience and inflammation. This technical guide provides a solid foundation of information for researchers and scientists working with this compound.

References

- 1. This compound | CAS 6344-42-9 [matrix-fine-chemicals.com]

- 2. N-Benzylglycine ethyl ester | 6436-90-4 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. JPH05178802A - Production of n-benzylglycine and its derivative - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C11H16ClNO2 | CID 2724714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 2-(benzylamino)acetate,hydrochloride, CasNo.6344-42-9 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 8. Page loading... [guidechem.com]

- 9. file.leyan.com [file.leyan.com]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. acgpubs.org [acgpubs.org]

- 12. cymitquimica.com [cymitquimica.com]

An In-depth Technical Guide to Ethyl 2-(benzylamino)acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of Ethyl 2-(benzylamino)acetate hydrochloride (CAS No. 6344-42-9). This compound is a valuable intermediate in organic and medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents and complex molecular architectures.

Molecular Structure and Chemical Properties

This compound is the hydrochloride salt of the N-benzyl substituted glycine ethyl ester. The presence of a secondary amine, an ester functional group, and a benzyl moiety makes it a versatile building block in synthetic chemistry.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2-(benzylamino)acetate;hydrochloride | [1] |

| Synonyms | N-Benzylglycine ethyl ester hydrochloride, Ethyl N-benzylglycinate hydrochloride | [1][2] |

| CAS Number | 6344-42-9 | [1] |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [1] |

| Molecular Weight | 229.70 g/mol | [1] |

| Canonical SMILES | CCOC(=O)CNCC1=CC=CC=C1.Cl | [1] |

| InChI Key | ZYCCGXGBRHRRLQ-UHFFFAOYSA-N | [1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | The hydrochloride form enhances water solubility. Soluble in DMSO. | |

| pKa (Predicted) | 6.84 ± 0.20 |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: N-alkylation of glycine ethyl ester hydrochloride followed by conversion to the hydrochloride salt. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of N-Benzylglycine Ethyl Ester (Free Base)

This procedure is adapted from a known synthesis of N-Benzylglycine ethyl ester.[2]

Materials:

-

Glycine ethyl ester hydrochloride

-

Triethylamine

-

Ethanol

-

Benzyl chloride

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment for reflux, filtration, and distillation.

Procedure:

-

To a flask, add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol.

-

Heat the mixture to reflux and maintain for 1 hour.

-

Cool the mixture, which will result in the precipitation of a white solid (triethylamine hydrochloride).

-

Filter the solid and add an additional 20.0 g of triethylamine to the filtrate.

-

Cool the filtrate to 0-5°C in an ice bath.

-

Slowly add 27.8 g of benzyl chloride dropwise to the cooled filtrate.

-

After the addition is complete, allow the reaction to proceed at 40°C for 4 hours.

-

Upon completion of the reaction, filter the mixture.

-

Wash the filtrate with water until it is neutral.

-

Dry the organic solution with anhydrous magnesium sulfate and filter off the drying agent.

-

Concentrate the solution under reduced pressure to remove the solvent.

-

Purify the resulting residue by vacuum distillation at 100°C, collecting the fraction at 139-142°C to yield N-Benzylglycine ethyl ester as a pale yellow oily liquid.

Experimental Protocol: Conversion to this compound

Materials:

-

N-Benzylglycine ethyl ester (from step 2.1)

-

Anhydrous diethyl ether (or other suitable anhydrous solvent)

-

Anhydrous hydrogen chloride (gas or in a suitable solvent like diethyl ether)

Procedure:

-

Dissolve the purified N-Benzylglycine ethyl ester in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise with stirring.

-

Continue the addition until precipitation of a white solid is complete.

-

Collect the white precipitate by filtration.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield this compound.

Spectroscopic Characterization

Table 3: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Ethyl group: A triplet for the methyl protons (~1.2-1.4 ppm) and a quartet for the methylene protons (~4.1-4.3 ppm). Benzyl group: A singlet for the benzylic methylene protons and multiplets for the aromatic protons (~7.2-7.4 ppm). Glycine methylene: A singlet for the methylene protons adjacent to the nitrogen. The presence of the hydrochloride salt will likely shift the signals of protons near the nitrogen atom downfield and may lead to peak broadening. |

| ¹³C NMR | Ethyl group: Signals for the methyl and methylene carbons. Benzyl group: A signal for the benzylic carbon and signals for the aromatic carbons. Glycine moiety: Signals for the methylene carbon and the carbonyl carbon of the ester. |

| FT-IR (cm⁻¹) | Strong C=O stretching vibration for the ester (~1730-1750 cm⁻¹). N-H stretching vibrations for the secondary ammonium salt. C-H stretching for aromatic and aliphatic groups. C-N and C-O stretching vibrations. |

| Mass Spec. | The mass spectrum of the free base (N-Benzylglycine ethyl ester, MW: 193.24) would show the molecular ion peak. Fragmentation patterns would likely involve cleavage of the benzyl group, loss of the ethoxy group from the ester, and other characteristic fragmentations. |

Applications in Research and Development

This compound serves as a key starting material and intermediate in the synthesis of a wide range of organic molecules.[3] Its utility is primarily in the pharmaceutical and agrochemical industries. The reactive amino and ester functionalities allow for further elaboration to create more complex structures, including peptidomimetics and heterocyclic compounds. It is an important building block in the development of novel bioactive molecules.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to N-Benzylglycine Ethyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzylglycine ethyl ester hydrochloride, a key intermediate in organic synthesis with significant applications in pharmaceutical and biochemical research. This document details its chemical and physical properties, synthesis methodologies, safety and handling protocols, and its role as a versatile building block in the development of bioactive molecules.

Chemical and Physical Properties

N-Benzylglycine ethyl ester hydrochloride is a white to off-white solid. It is the hydrochloride salt of N-Benzylglycine ethyl ester, a derivative of the simplest amino acid, glycine. The benzyl group enhances lipophilicity, while the ethyl ester provides a readily modifiable or removable protecting group for the carboxylic acid functionality. These structural features make it a valuable starting material in multi-step organic syntheses.

Quantitative Data Summary

The following tables summarize the key quantitative data for N-Benzylglycine ethyl ester hydrochloride and its corresponding free base, N-Benzylglycine ethyl ester.

Table 1: Chemical Properties of N-Benzylglycine Ethyl Ester Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 6344-42-9 | [1] |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [1] |

| Molecular Weight | 229.70 g/mol | [1] |

| Appearance | White to beige solid/powder | [1] |

| Purity | ≥98% | [1] |

| Melting Point | 96-100 °C | |

| Storage Temperature | Room Temperature, sealed in dry conditions |

Table 2: Physical and Chemical Properties of N-Benzylglycine Ethyl Ester (Free Base)

| Property | Value | Reference(s) |

| CAS Number | 6436-90-4 | [2] |

| Molecular Formula | C₁₁H₁₅NO₂ | [2] |

| Molecular Weight | 193.24 g/mol | [2] |

| Appearance | Clear, colorless to yellow liquid | [3] |

| Boiling Point | 140-142 °C at 10 mmHg | [4] |

| Density | 1.031 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.506 | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis and Experimental Protocols

N-Benzylglycine ethyl ester is an important intermediate for pharmaceuticals, pesticides, and other fine chemicals.[5] It can be synthesized through various routes, with a common and efficient method being the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride.

Synthesis of N-Benzylglycine Ethyl Ester from Glycine Ethyl Ester Hydrochloride

This protocol details a cost-effective method for synthesizing N-Benzylglycine ethyl ester, achieving a high yield and purity suitable for large-scale production.[5]

Experimental Protocol:

-

Preparation of Glycine Ethyl Ester Free Base:

-

To a flask, add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol.

-

Heat the mixture to reflux and maintain for 1 hour.

-

Cool the mixture. A white solid (triethylamine hydrochloride) will precipitate.

-

Filter the solid. The filtrate contains the glycine ethyl ester free base.

-

-

N-Alkylation Reaction:

-

To the filtrate from the previous step, add an additional 20.0 g of triethylamine.

-

Cool the mixture to a temperature of 0-5°C.

-

Slowly add 27.8 g of benzyl chloride dropwise to the cooled mixture.

-

After the addition is complete, heat the reaction mixture to 40°C and maintain for 4 hours.

-

-

Work-up and Purification:

-

Upon completion of the reaction, filter the mixture to remove the precipitated triethylamine hydrochloride.

-

Wash the filtrate with water until it is neutral.

-

Dry the organic layer with anhydrous magnesium sulfate and filter off the drying agent.

-

Concentrate the filtrate by distillation under reduced pressure at 100°C to remove the solvent.

-

Collect the fraction at 139-142°C to yield N-Benzylglycine ethyl ester as a pale yellow oily liquid. The expected yield is approximately 80.3%.[5]

-

Synthesis workflow for N-Benzylglycine ethyl ester.

Applications in Drug Development and Research

N-Benzylglycine ethyl ester hydrochloride serves as a versatile building block in medicinal chemistry, primarily in the synthesis of peptide analogs and other bioactive molecules.[6] Its structure is amenable to modifications, making it a valuable intermediate in the development of pharmaceuticals, particularly for targeting neurological disorders.[6][7]

Role in Peptide Synthesis

N-protected amino acid esters, such as N-Benzylglycine ethyl ester, are fundamental in solution-phase peptide synthesis. The ester group protects the C-terminus, while the N-benzyl group can act as a protecting group or as a key pharmacophoric element. The hydrochloride salt form ensures stability and ease of handling.

General Experimental Protocol for Peptide Coupling:

-

Deprotection (if necessary) and Neutralization:

-

If starting with an N-protected version (e.g., N-Cbz-N-benzylglycine ethyl ester), the protecting group is removed.

-

N-Benzylglycine ethyl ester hydrochloride is neutralized with a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in a suitable aprotic solvent (e.g., dichloromethane or DMF) to yield the free amine.

-

-

Coupling Reaction:

-

The N-protected amino acid to be coupled is activated with a coupling reagent (e.g., DCC, HBTU, or HATU).

-

The neutralized N-Benzylglycine ethyl ester is added to the activated amino acid.

-

The reaction is stirred at room temperature until completion, which is monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

The reaction mixture is filtered to remove any precipitated by-products (e.g., DCU if DCC is used).

-

The filtrate is washed successively with dilute acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried, concentrated, and the resulting dipeptide is purified, typically by column chromatography or recrystallization.

-

General workflow for peptide synthesis.

Precursor for Anticonvulsant Agents

Research has shown that derivatives of N-protected glycines exhibit anticonvulsant properties. For instance, N-(benzyloxycarbonyl)glycine (Z-glycine), a structurally related compound, has demonstrated significant anticonvulsant activity in various animal models, including the maximal electroshock seizure test.[8][9] It is suggested that these compounds may act as prodrugs or interact with glycine-related pathways in the central nervous system.[8] N-Benzylglycine derivatives are therefore of interest in the design and synthesis of novel anticonvulsant drugs.[9] The benzyl group can be a key structural motif for activity, and further derivatization of the ester could lead to potent drug candidates.

Analytical Data Summary

A complete structural elucidation and purity assessment of N-Benzylglycine ethyl ester hydrochloride requires a combination of spectroscopic techniques.

Table 3: Spectroscopic and Analytical Data

| Technique | Description |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons adjacent to the nitrogen and the carbonyl group, the benzylic protons, and the aromatic protons of the benzyl group. |

| ¹³C NMR | The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the carbons of the ethyl group, the aliphatic methylene carbons, and the aromatic carbons of the benzyl ring. |

| Infrared (IR) Spectroscopy | The IR spectrum typically shows strong absorption bands corresponding to the C=O stretching of the ester, N-H stretching (of the hydrochloride salt), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. |

| Mass Spectrometry (MS) | Mass spectral analysis, often using GC-MS, will show the molecular ion peak for the free base (N-Benzylglycine ethyl ester) and characteristic fragmentation patterns, such as the loss of the ethoxy group or the benzyl group. |

Note: Reference spectra for N-Benzylglycine ethyl ester are available in public databases such as PubChem and the NIST WebBook.[2][10]

Safety and Handling

Proper handling of N-Benzylglycine ethyl ester hydrochloride is essential in a laboratory setting. The following information is summarized from available Safety Data Sheets (SDS).

Table 4: GHS Hazard and Safety Information

| Category | Information | Reference(s) |

| Pictograms | GHS07 (Exclamation Mark) | [9] |

| Signal Word | Warning | [9] |

| Hazard Statements | H302: Harmful if swallowed. H412: Harmful to aquatic life with long lasting effects. The free base is classified as causing severe skin burns and eye damage (H314). | [9][11] |

| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [9][11] |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat. | [6] |

| First Aid | Eyes: Flush with plenty of water for at least 15 minutes. Skin: Flush skin with plenty of water. Ingestion: Wash out mouth with water. Give 2-4 cupfuls of milk or water if the victim is conscious and alert. Seek medical attention. Inhalation: Move to fresh air. | [8] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container. | [6] |

Disclaimer: This document is intended for informational purposes for qualified professionals. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical and adhere to all institutional safety protocols.

References

- 1. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]

- 2. N-Benzylglycine ethyl ester | C11H15NO2 | CID 80908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Benzylglycine synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Anticonvulsant activities of N-benzyloxycarbonylglycine after parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-(benzyloxycarbonyl)glycine esters and amides as new anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Branched Peptides via a Side-Chain Benzyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

Ethyl 2-(benzylamino)acetate hydrochloride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-(benzylamino)acetate hydrochloride (CAS Number: 6344-42-9). The information is curated for professionals in research and development, offering detailed data and experimental context.

Chemical Identity and Physical Properties

This compound, also known as N-Benzylglycine ethyl ester hydrochloride, is a secondary amine and an ester derivative of the amino acid glycine. It is commonly used as a synthetic intermediate in organic chemistry and pharmaceutical development.[1][2]

Physical and Chemical Properties

The key physical and chemical properties of this compound and its corresponding free base, N-Benzylglycine ethyl ester, are summarized in the table below for easy reference and comparison.

| Property | This compound | N-Benzylglycine ethyl ester (Free Base) |

| Molecular Formula | C₁₁H₁₆ClNO₂[3][4] | C₁₁H₁₅NO₂ |

| Molecular Weight | 229.70 g/mol [3] | 193.24 g/mol |

| Appearance | White to off-white solid | Colorless to yellow liquid |

| Melting Point | 96-100 °C[5] | Not applicable |

| Boiling Point | 277 °C at 760 mmHg[5] | 139-142 °C (at reduced pressure)[6] |

| Solubility | Soluble in DMSO (50 mg/mL) | Soluble in DMSO (100 mg/mL) |

| Flash Point | 121.3 °C[5] | 113 °C (closed cup) |

| Density | Data not available | 1.031 g/cm³ |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum would exhibit characteristic signals for the ethyl, benzyl, and glycine fragments of the molecule.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ethyl (-CH₃) | ~1.2-1.3 | Triplet | 3H |

| Ethyl (-CH₂) | ~4.1-4.2 | Quartet | 2H |

| Glycine (-CH₂) | ~3.5-3.7 | Singlet | 2H |

| Benzyl (-CH₂) | ~4.0-4.2 | Singlet | 2H |

| Aromatic (C₆H₅) | ~7.2-7.4 | Multiplet | 5H |

| Amine (N-H) | Broad singlet, variable | Broad Singlet | 2H |

Note: The amine protons (NH₂⁺) are expected to be a broad singlet and may exchange with D₂O.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ethyl (-CH₃) | ~14 |

| Ethyl (-CH₂) | ~61 |

| Glycine (-CH₂) | ~50 |

| Benzyl (-CH₂) | ~53 |

| Aromatic (C₆H₅) | ~127-138 |

| Carbonyl (C=O) | ~170 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (amine salt) | 2400-2800 (broad) |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=O Stretch (ester) | 1735-1750[7] |

| C-O Stretch (ester) | 1000-1300[7] |

| C=C Stretch (aromatic) | 1450-1600 |

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecule would likely undergo fragmentation. The molecular ion peak (M⁺) for the free base would be observed at m/z 193. Common fragmentation patterns for esters include the loss of the alkoxy group (-OC₂H₅, m/z 45) and the acyl group.[8] For secondary amines, alpha-cleavage is a common fragmentation pathway.

Experimental Protocols

The following sections detail the synthetic routes for Ethyl 2-(benzylamino)acetate and its subsequent conversion to the hydrochloride salt.

Synthesis of N-Benzylglycine Ethyl Ester (Free Base)

A common method for the synthesis of N-Benzylglycine ethyl ester is the N-alkylation of glycine ethyl ester with benzyl chloride.[6]

Materials:

-

Glycine ethyl ester hydrochloride

-

Triethylamine

-

Ethanol

-

Benzyl chloride

-

Anhydrous magnesium sulfate

Procedure:

-

To a flask, add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol.[6]

-

Heat the mixture to reflux for 1 hour.[6]

-

Cool the mixture, which will result in the precipitation of a white solid (triethylamine hydrochloride).[6]

-

Filter the solid and add an additional 20.0 g of triethylamine to the filtrate.[6]

-

Cool the filtrate to 0-5°C and slowly add 27.8 g of benzyl chloride dropwise.[6]

-

After the addition is complete, allow the reaction to proceed at 40°C for 4 hours.[6]

-

Upon completion, filter the reaction mixture and wash the filtrate with water until it is neutral.[6]

-

Dry the organic layer with anhydrous magnesium sulfate and filter.[6]

-

Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation, collecting the fraction at 139-142°C to yield N-Benzylglycine ethyl ester as a pale yellow oily liquid.[6]

Formation of this compound

The hydrochloride salt can be prepared by treating a solution of the free base with hydrochloric acid.

Materials:

-

N-Benzylglycine ethyl ester

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride (gas or solution in diethyl ether)

Procedure:

-

Dissolve the purified N-Benzylglycine ethyl ester in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Logical Relationships and Workflows

The synthesis of this compound follows a clear logical progression from starting materials to the final product.

Caption: Synthetic workflow for this compound.

Biological Activity and Applications

This compound is primarily utilized as an intermediate in organic synthesis.[1] While this specific compound does not have well-documented direct biological activity or involvement in signaling pathways, N-benzylglycine derivatives are recognized as important scaffolds in medicinal chemistry.[2] They serve as building blocks for the synthesis of more complex molecules with potential therapeutic applications, including those targeting neurological disorders.[2] The structural motif of N-substituted glycine can be found in various bioactive compounds, and its derivatives are explored in drug discovery for their potential to modulate biological targets.

References

- 1. abmole.com [abmole.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C11H16ClNO2 | CID 2724714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 6344-42-9 [matrix-fine-chemicals.com]

- 5. Ethyl 2-(benzylamino)acetate,hydrochloride, CasNo.6344-42-9 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 6. Page loading... [guidechem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Unraveling the Molecular Mechanisms of Ethyl 2-(benzylamino)acetate hydrochloride: A Technical Guide

For Immediate Release

This technical whitepaper provides a comprehensive analysis of the available scientific information regarding the mechanism of action of Ethyl 2-(benzylamino)acetate hydrochloride. The primary aim of this document is to furnish researchers, scientists, and professionals in drug development with a detailed understanding of the compound's molecular interactions and potential therapeutic pathways. Due to the limited availability of direct research on this specific compound, this guide also explores the activities of structurally related molecules to infer potential mechanisms.

Executive Summary

This compound is a chemical entity with potential biological activities. While direct and extensive research on its specific mechanism of action is not abundant in publicly accessible scientific literature, a significant lead points towards a potential interaction with the enzyme acetylcholinesterase (AChE). This is primarily based on the association of its free base, N-benzylglycine ethyl ester, with the Protein Data Bank (PDB) entry 1B41, which corresponds to human acetylcholinesterase. However, a thorough review of the primary literature associated with this crystal structure is necessary to elucidate the exact nature of this interaction. Furthermore, anecdotal evidence suggests potential anti-inflammatory and analgesic properties, although the molecular pathways underlying these effects remain largely uncharacterized.

Core Focus: Acetylcholinesterase Interaction

The most compelling, albeit indirect, evidence for a mechanism of action for this compound lies in its potential interaction with acetylcholinesterase. AChE is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, a mechanism utilized by drugs for conditions such as Alzheimer's disease and myasthenia gravis.

The Link to PDB 1B41

Multiple chemical databases and suppliers indicate that N-benzylglycine ethyl ester, the free base of the title compound, is associated with PDB ID 1B41. This entry represents the crystal structure of human acetylcholinesterase in a complex with fasciculin-II, a potent polypeptide toxin.

It is crucial to note that the primary focus of the research that led to the deposition of PDB 1B41 was the interaction between acetylcholinesterase and fasciculin-II. The precise role of N-benzylglycine ethyl ester in this crystallographic study is not immediately apparent from the initial search results and requires a detailed examination of the corresponding scientific publication. It may have been a component of the crystallization buffer or a weakly interacting fragment, rather than a potent inhibitor that was the primary subject of the investigation.

Logical Relationship: From Compound to Potential Target

Caption: Logical flow from the compound to its potential mechanism of action.

Structure-Activity Relationship of Related Compounds

While direct quantitative data on the AChE inhibitory activity of this compound is scarce, the broader class of N-benzylpiperidine and related derivatives has been investigated for acetylcholinesterase inhibition. These studies provide a basis for understanding the potential for this chemical scaffold to interact with the enzyme. The key structural features, such as the benzyl group and the amino acid ester moiety, could play roles in binding to the active site of AChE.

Putative Anti-inflammatory and Analgesic Effects

There are mentions in some technical datasheets of potential anti-inflammatory and analgesic properties of this compound. However, dedicated studies providing in vivo or in vitro data and elucidating the underlying mechanisms are currently not available in the public domain. It is important to distinguish that searches for the anti-inflammatory and analgesic effects of "ethyl acetate" yield results pertaining to its use as a solvent for plant extractions, which is not relevant to the pharmacological action of the title compound.

Data Presentation

Due to the absence of specific quantitative data on the mechanism of action of this compound in the reviewed literature, a data table cannot be constructed at this time. Future research providing IC50 or Ki values for acetylcholinesterase inhibition, or efficacy data from in vivo models of inflammation and pain, would be necessary to populate such a table.

Experimental Protocols

Detailed experimental protocols for determining the mechanism of action of this compound are not available as no specific studies have been identified. However, should research be undertaken, standard methodologies would apply:

-

Acetylcholinesterase Inhibition Assay: The Ellman's assay is a widely used, simple, and sensitive colorimetric method for measuring AChE activity and inhibition.

-

In Vitro Anti-inflammatory Assays: Measurement of inflammatory mediators (e.g., nitric oxide, prostaglandins, cytokines) in cell cultures (e.g., macrophages) stimulated with an inflammatory agent (e.g., lipopolysaccharide).

-

In Vivo Analgesic and Anti-inflammatory Models: Standard animal models such as the hot plate test, tail-flick test for analgesia, and carrageenan-induced paw edema for inflammation would be appropriate.

Experimental Workflow: Investigating a Potential AChE Inhibitor

Caption: A typical workflow for characterizing a potential acetylcholinesterase inhibitor.

Conclusion and Future Directions

The mechanism of action of this compound remains to be definitively elucidated through direct experimental evidence. The association with the acetylcholinesterase structure in the Protein Data Bank provides a strong rationale for investigating this compound as a potential AChE inhibitor. Future research should focus on:

-

Confirming and Quantifying AChE Inhibition: Performing in vitro enzymatic assays to determine the IC50 or Ki value of this compound for acetylcholinesterase.

-

Elucidating the Binding Mode: Conducting molecular docking and structural biology studies to understand the specific interactions between the compound and the active site of AChE.

-

Investigating Anti-inflammatory and Analgesic Properties: Utilizing appropriate in vitro and in vivo models to substantiate or refute the anecdotal claims of these activities and to identify the molecular pathways involved.

This technical guide serves as a summary of the current, limited understanding and a roadmap for future research necessary to fully characterize the pharmacological profile of this compound.

A Comprehensive Technical Review of Ethyl 2-(benzylamino)acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the existing research on Ethyl 2-(benzylamino)acetate hydrochloride (also known as N-Benzylglycine ethyl ester hydrochloride). This document summarizes key physicochemical properties, detailed experimental protocols for its synthesis, and an overview of the current, albeit limited, understanding of its biological significance. The information is presented to facilitate further research and development efforts involving this compound.

Core Physicochemical and Analytical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ClNO₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 229.70 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 6344-42-9 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Purity (LCMS) | 95.43% | --INVALID-LINK-- |

| IUPAC Name | ethyl 2-(benzylamino)acetate;hydrochloride | --INVALID-LINK-- |

| SMILES | CCOC(=O)CNCC1=CC=CC=C1.Cl | --INVALID-LINK-- |

| InChI Key | ZYCCGXGBRHRRLQ-UHFFFAOYSA-N | --INVALID-LINK-- |

Analytical characterization of this compound typically involves techniques such as ¹H NMR and LCMS to confirm the structure and purity of the compound.[1]

Experimental Protocols: Synthesis of the Free Base

N-Alkylation of Glycine Ethyl Ester Hydrochloride

This procedure details the synthesis of N-Benzylglycine ethyl ester from glycine ethyl ester hydrochloride and benzyl chloride.

Materials:

-

Glycine ethyl ester hydrochloride (28.0 g)

-

Triethylamine (20.0 g initially, then another 20.0 g)

-

Ethanol (200 ml)

-

Benzyl chloride (27.8 g)

-

Anhydrous magnesium sulfate

Procedure:

-

To a flask, add glycine ethyl ester hydrochloride (28.0 g), triethylamine (20.0 g), and ethanol (200 ml).

-

Heat the mixture to reflux and maintain for 1 hour.

-

Cool the mixture, which will result in the precipitation of a white solid.

-

Filter the solid and add another 20.0 g of triethylamine to the filtrate.

-

Cool the mixture to 0-5°C.

-

Slowly add benzyl chloride (27.8 g) dropwise to the cooled mixture.

-

After the addition is complete, heat the reaction to 40°C and maintain for 4 hours.

-

Upon completion of the reaction, filter the mixture.

-

Wash the filtrate with water until it is neutral.

-

Dry the solution with anhydrous magnesium sulfate and then filter off the drying agent.

-

Distill the remaining residue under reduced pressure at 100°C.

-

Collect the fraction at 139-142°C to obtain N-Benzylglycine ethyl ester as a pale yellow oily liquid.[2]

Yield: Approximately 80.3% (based on glycine ethyl ester hydrochloride).[2]

The following diagram illustrates the workflow for this synthesis.

Biological Activity and Potential Applications

The direct biological activity of this compound is not well-documented in publicly available research. It is primarily recognized as an important intermediate in the chemical, pesticide, and pharmaceutical industries.[3] Its structural similarity to glycine suggests its potential use in peptide synthesis.[4]

While direct evidence is lacking, research on structurally related compounds may offer insights into potential areas of investigation:

-

Anti-inflammatory Potential: A study on N-(4-substituted phenyl)glycine derivatives, which share the N-phenylglycine core, demonstrated that some of these compounds exhibit anti-inflammatory activity in a carrageenan-induced rat paw edema assay.[5] This suggests that the N-benzylglycine scaffold could be a starting point for the development of novel anti-inflammatory agents.

-

Amylin Aggregation Inhibition: Research into 1-benzylamino-2-hydroxyalkyl derivatives has shown their potential as inhibitors of human amylin aggregation, a process implicated in type 2 diabetes and Alzheimer's disease.[6] Although this compound is a simpler molecule, this finding points to the potential relevance of the benzylamino moiety in modulating protein aggregation.

-

Neuroprotection (Indirect Evidence): It is important to note that while some studies report neuroprotective effects of "ethyl acetate extracts" from various plants, these are complex mixtures and the activity cannot be attributed to this compound.

The following diagram illustrates the potential, though currently unproven, logical relationships for the biological relevance of this compound based on related structures.

Conclusion and Future Directions

This compound is a readily synthesizable compound with well-defined physicochemical properties. While its primary current application is as a chemical intermediate, the biological activities of structurally related compounds suggest that it may warrant further investigation as a lead compound in drug discovery programs, particularly in the areas of anti-inflammatory and neuroprotective agents. Future research should focus on the direct biological evaluation of this compound in a variety of in vitro and in vivo assays to elucidate any potential therapeutic effects and to understand its mechanism of action. The detailed synthesis protocol provided herein should facilitate the production of this compound for such research endeavors.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. Page loading... [guidechem.com]

- 3. abmole.com [abmole.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Ethyl 2-(benzylamino)acetate hydrochloride in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(benzylamino)acetate hydrochloride (CAS No. 6344-42-9), an N-substituted glycine ethyl ester derivative, is a versatile and pivotal building block in modern pharmaceutical synthesis. Its unique structural features, combining a secondary amine, an ester, and a benzyl group, make it an ideal precursor for the construction of a variety of heterocyclic scaffolds and complex molecular architectures found in biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel anticonvulsant agents.

Core Application: Synthesis of Novel Anticonvulsant Agents

A significant application of this compound is in the synthesis of a promising class of anticonvulsant agents: 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones . These compounds have demonstrated notable efficacy in preclinical models of epilepsy. The synthesis involves a multi-step pathway where the benzylamino moiety of the title compound is incorporated to impart crucial pharmacological properties.

Synthetic Pathway Overview

The synthesis of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones commences with the strategic utilization of 2-amino-5-nitrophenol as the starting material. The overall synthetic workflow can be visualized as a sequence of transformations leading to the final bioactive molecule.

Caption: Synthetic workflow for 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones.

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones.

Step 1: Synthesis of 7-Nitro-2H-1,4-benzoxazin-3(4H)-one

This step involves the reaction of 2-amino-5-nitrophenol with chloroacetyl chloride to form an intermediate amide, which then undergoes intramolecular cyclization.

-

Materials: 2-Amino-5-nitrophenol, Chloroacetyl chloride, Sodium acetate, Glacial acetic acid.

-

Procedure:

-

A solution of 2-amino-5-nitrophenol (1 eq.) in glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Anhydrous sodium acetate (2 eq.) is added to the solution.

-

Chloroacetyl chloride (1.2 eq.) is added dropwise to the stirred mixture at room temperature.

-

The reaction mixture is then heated to reflux for 4-6 hours.

-

After cooling to room temperature, the mixture is poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford 7-nitro-2H-1,4-benzoxazin-3(4H)-one.

-

Step 2: Synthesis of 7-Amino-2H-1,4-benzoxazin-3(4H)-one

This step involves the reduction of the nitro group of 7-nitro-2H-1,4-benzoxazin-3(4H)-one to an amino group.

-

Materials: 7-Nitro-2H-1,4-benzoxazin-3(4H)-one, Iron powder, Ammonium chloride, Ethanol, Water.

-

Procedure:

-

A mixture of 7-nitro-2H-1,4-benzoxazin-3(4H)-one (1 eq.) and iron powder (5 eq.) in a mixture of ethanol and water is prepared.

-

A catalytic amount of ammonium chloride is added.

-

The mixture is heated to reflux with vigorous stirring for 2-3 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron catalyst.

-

The filtrate is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to give 7-amino-2H-1,4-benzoxazin-3(4H)-one.

-

Step 3: Synthesis of 7-(Benzylamino)-2H-1,4-benzoxazin-3(4H)-one (utilizing the benzylamino moiety)

This final step involves the N-alkylation of the amino group of 7-amino-2H-1,4-benzoxazin-3(4H)-one with a benzylating agent. While direct use of this compound is one possibility, a more common approach involves the reaction with a benzyl halide, effectively incorporating the core functional group of the title compound.

-

Materials: 7-Amino-2H-1,4-benzoxazin-3(4H)-one, Benzyl bromide (or a substituted benzyl bromide), Potassium carbonate, N,N-Dimethylformamide (DMF).

-

Procedure:

-

A mixture of 7-amino-2H-1,4-benzoxazin-3(4H)-one (1 eq.) and potassium carbonate (2 eq.) in anhydrous DMF is stirred at room temperature.

-

Benzyl bromide (1.1 eq.) is added dropwise to the suspension.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction is monitored by TLC.

-

After completion, the mixture is poured into water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the final product, 7-(benzylamino)-2H-1,4-benzoxazin-3(4H)-one.

-

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of a series of 7-(benzylamino)-2H-1,4-benzoxazin-3(4H)-one analogs.

| Compound | Substituent on Benzyl Ring | Yield (%) | Melting Point (°C) |

| 4a | H | 78 | 185-187 |

| 4b | 4-Fluoro | 82 | 198-200 |

| 4c | 4-Chloro | 85 | 210-212 |

| 4d | 4-Bromo | 83 | 215-217 |

| 4e | 4-Methyl | 75 | 190-192 |

| 4f | 4-Methoxy | 72 | 188-190 |

Pharmacological Significance and Mechanism of Action

The synthesized 7-benzylamino-2H-1,4-benzoxazin-3(4H)-one derivatives have been evaluated for their anticonvulsant activity. The pharmacological data for a representative compound, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one (4b ), is presented below.

| Test | Parameter | Value |

| Maximal Electroshock (MES) Test | ED₅₀ (mg/kg) | 31.7 |

| Rotarod Neurotoxicity Test | TD₅₀ (mg/kg) | 228.2 |

| Protective Index (PI) | TD₅₀/ED₅₀ | 7.2 |

The mechanism of action for many anticonvulsant drugs involves the modulation of neuronal excitability. This is often achieved through interaction with voltage-gated ion channels or by enhancing inhibitory neurotransmission. For benzoxazinone derivatives, potential mechanisms include the modulation of GABAergic systems.

Application Notes and Protocols for Ethyl 2-(benzylamino)acetate hydrochloride in Agrochemical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(benzylamino)acetate hydrochloride is a derivative of the amino acid glycine.[1] While its primary applications have been in pharmaceutical and chemical synthesis, its structural similarity to known bioactive molecules suggests potential for development as an agrochemical.[2][3] This document outlines potential applications and detailed experimental protocols for evaluating this compound as a candidate for a novel herbicide, fungicide, or plant growth regulator.

Compound Profile:

| Property | Value |

| IUPAC Name | ethyl 2-(benzylamino)acetate;hydrochloride[1] |

| Synonyms | N-Benzylglycine ethyl ester hydrochloride, Ethyl N-benzylglycinate hydrochloride[1][4] |

| CAS Number | 6344-42-9[1] |

| Molecular Formula | C₁₁H₁₆ClNO₂[1] |

| Molecular Weight | 229.70 g/mol [1] |

Potential Agrochemical Applications

Based on its chemical structure, this compound is a candidate for investigation in the following agrochemical classes:

-

Herbicides: Amino acid synthesis inhibitors are a known class of herbicides.[5] Derivatives of amino acid esters have demonstrated moderate herbicidal activity.[6]

-

Fungicides: Benzylamine derivatives have been shown to possess antifungal properties, primarily by interfering with fungal cell membrane function.[7][8]

-

Plant Growth Regulators: Amino acids and their derivatives are integral to plant growth and development, influencing various physiological processes.[9][10][11][]

Synthesis Protocol

A reliable supply of the test compound is crucial for research. The following is a general protocol for the synthesis of the parent compound, N-benzyl glycine ethyl ester, which can then be converted to the hydrochloride salt.

Protocol 3.1: Synthesis of N-benzyl glycine ethyl ester

This protocol is adapted from methodologies described in patent literature.[13][14]

Materials:

-

Benzyl chloride

-

Glycine ethyl ester

-

Pyridine

-

Xylene

-

Toluene (or o-, p-, m-xylene)

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel equipped with a stirrer and condenser, dissolve glycine ethyl ester in an organic solvent such as toluene.

-

Add a catalyst mixture of pyridine and xylene. The ratio of pyridine to xylene can be optimized, with a suggested starting range of 1:1 to 5:1 by weight.

-

Add anhydrous sodium sulfate to the reaction mixture.

-

While stirring, add benzyl chloride to the mixture.

-

Heat the reaction mixture to a temperature between 110-140°C and maintain for 6-12 hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction mixture and proceed with purification steps (e.g., filtration, extraction, and distillation) to isolate the N-benzyl glycine ethyl ester.

Protocol 3.2: Conversion to Hydrochloride Salt

-

Dissolve the purified N-benzyl glycine ethyl ester in a suitable anhydrous solvent (e.g., diethyl ether, ethanol).

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent, until precipitation is complete.

-

Collect the precipitate by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum to yield this compound.

Workflow for Synthesis and Salt Formation

Herbicidal Activity Evaluation

Hypothesized Mechanism of Action: As an amino acid derivative, this compound may act as an inhibitor of amino acid synthesis in susceptible plants.[5]

Protocol 4.1: Seed Germination and Seedling Growth Bioassay

This protocol will assess the pre-emergent herbicidal activity of the compound.

Materials:

-

Test seeds (e.g., Amaranthus tricolor - dicot, Echinochloa crus-galli - monocot)

-

This compound

-

Solvent (e.g., acetone, DMSO)

-

Petri dishes with filter paper

-

Growth chamber

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a dilution series to achieve final concentrations (e.g., 10, 50, 100, 500, 1000 ppm).

-

Pipette a fixed volume of each test solution onto the filter paper in separate petri dishes. Include a solvent-only control.

-

Allow the solvent to evaporate completely.

-

Place a predetermined number of seeds (e.g., 20) onto the treated filter paper in each dish.

-

Add a standard volume of distilled water to each dish to moisten the filter paper.

-

Seal the petri dishes and place them in a growth chamber with controlled light and temperature conditions.

-

After a set period (e.g., 7 days), record the percentage of seed germination and measure the root and shoot length of the seedlings.

-

Calculate the inhibition percentage for each parameter relative to the control.

Data Presentation:

| Concentration (ppm) | Germination Inhibition (%) | Root Length Inhibition (%) | Shoot Length Inhibition (%) |

| 10 | |||

| 50 | |||

| 100 | |||

| 500 | |||

| 1000 | |||

| Control | 0 | 0 | 0 |

Workflow for Herbicidal Bioassay

Fungicidal Activity Evaluation

Hypothesized Mechanism of Action: The benzylamine moiety suggests a potential mechanism involving the disruption of fungal cell membranes through the inhibition of key enzymes in sterol biosynthesis.[8]

Protocol 5.1: In Vitro Mycelial Growth Inhibition Assay

This assay will determine the direct fungicidal or fungistatic effect of the compound.

Materials:

-

Fungal cultures (e.g., Botrytis cinerea, Aspergillus niger)

-

Potato Dextrose Agar (PDA)

-

This compound

-

Solvent (e.g., acetone, DMSO)

-

Sterile petri dishes

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Prepare autoclaved PDA medium and cool it to approximately 45-50°C.

-

Add the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500 ppm). Also, prepare a solvent-only control plate.

-

Pour the amended PDA into sterile petri dishes and allow it to solidify.

-

Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from an actively growing fungal culture.

-

Incubate the plates at an appropriate temperature (e.g., 25°C) in the dark.

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

Data Presentation:

| Concentration (ppm) | Average Colony Diameter (mm) at 72h | Mycelial Growth Inhibition (%) |

| 10 | ||

| 50 | ||

| 100 | ||

| 250 | ||

| 500 | ||

| Control | 0 |

Potential Signaling Pathway Disruption

Plant Growth Regulation Evaluation

Hypothesized Mechanism of Action: As a glycine derivative, the compound may influence nitrogen metabolism and hormone signaling pathways within the plant, potentially enhancing growth and stress tolerance.[11][15]

Protocol 6.1: Foliar Application on Model Plants

This protocol assesses the effect of the compound on plant growth when applied to the leaves.

Materials:

-

Model plants (e.g., tomato, Arabidopsis thaliana) at a specific growth stage (e.g., 3-4 true leaves)

-

This compound

-

Surfactant (e.g., Tween 20)

-

Spray bottle

-

Greenhouse or controlled environment chamber

Procedure:

-

Prepare aqueous solutions of the test compound at various concentrations (e.g., 1, 10, 50, 100 ppm). Include a small amount of surfactant to ensure even leaf coverage.

-

Prepare a control solution containing only water and the surfactant.

-

Group the plants randomly and assign them to different treatment groups, ensuring an adequate number of replicates for each group.

-

Spray the foliage of the plants in each treatment group with the corresponding solution until runoff.

-

Grow the plants under controlled greenhouse conditions.

-

After a specified period (e.g., 14 or 21 days), measure various growth parameters, including:

-

Plant height

-

Number of leaves

-

Shoot and root fresh and dry weight

-

Chlorophyll content (using a SPAD meter)

-

Data Presentation:

| Concentration (ppm) | Average Plant Height (cm) | Average Shoot Dry Weight (g) | Average Root Dry Weight (g) | Average Chlorophyll Content (SPAD) |

| 1 | ||||

| 10 | ||||

| 50 | ||||

| 100 | ||||

| Control |

Logical Relationship in Plant Growth Regulation

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial screening and evaluation of this compound as a potential agrochemical. Positive results in any of these assays would warrant further investigation, including dose-response studies to determine EC₅₀/IC₅₀ values, mode of action studies, and phytotoxicity assessments on a broader range of plant species. The structural versatility of this compound also offers opportunities for the synthesis of analogues to establish structure-activity relationships (SAR) and optimize its biological activity.

References

- 1. This compound | C11H16ClNO2 | CID 2724714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N-Benzylglycine ethyl ester | C11H15NO2 | CID 80908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 6. Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters [gavinpublishers.com]

- 7. US4822822A - Benzylamine derivatives, and use thereof - Google Patents [patents.google.com]

- 8. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Plants | Special Issue : Amino Acid-Originated Growth Regulators: Functions and Regulation of Plant Developmental Responses under Changing Environmental Conditions [mdpi.com]

- 11. The Crucial Role of Amino Acids in Plant Growth and Development - Dora Agri-Tech [doraagri.com]

- 13. CN1477095A - Production method of N-benzyl glycine ethyl ester - Google Patents [patents.google.com]

- 14. CN1202076C - Production method of N-benzyl glycine ethyl ester - Google Patents [patents.google.com]

- 15. pbsociety.org.pl [pbsociety.org.pl]

Application Notes and Protocols: Dissolving Ethyl 2-(benzylamino)acetate Hydrochloride in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(benzylamino)acetate hydrochloride is a glycine derivative utilized as a versatile intermediate in the synthesis of pharmaceuticals and other chemical products.[1][2][3] This document provides a detailed protocol for the dissolution of this compound in Dimethyl Sulfoxide (DMSO), a common aprotic solvent for preparing stock solutions in research and drug development settings.[4] Adherence to this protocol is crucial for ensuring the stability, and effective solubilization of the compound for downstream applications.

Compound Information

A summary of the key properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 6344-42-9 | [5][6] |

| Molecular Formula | C11H16ClNO2 | [5][6] |

| Molecular Weight | 229.71 g/mol | [5] |

| Appearance | White to off-white solid | [5] |

| Solubility in DMSO | 50 mg/mL (217.67 mM) | [5] |

Experimental Protocol: Dissolution in DMSO

This protocol outlines the steps for dissolving this compound in DMSO to prepare a stock solution.

3.1. Materials

-

This compound powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom centrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic water bath

3.2. Pre-Dissolution Preparations

-

Hygroscopic Nature: this compound is hygroscopic. It is imperative to use newly opened or anhydrous DMSO to ensure optimal solubility.[5]

-

Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance in a low-humidity environment if possible.

-

Solvent Volume Calculation: Calculate the required volume of DMSO based on the desired final concentration. For example, to prepare a 50 mg/mL stock solution, add 1 mL of DMSO for every 50 mg of the compound.

3.3. Dissolution Procedure

-

Add the appropriate volume of DMSO to the vial containing the pre-weighed this compound.

-

Tightly cap the vial to prevent moisture absorption.

-

Vortex the mixture for 1-2 minutes to initiate the dissolution process.

-

Ultrasonication: Place the vial in an ultrasonic water bath. Sonicate the mixture until the solid is completely dissolved.[5] The time required may vary depending on the volume and concentration. Visually inspect the solution to ensure no particulate matter remains.

3.4. Post-Dissolution Handling and Storage

-

Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.

-

Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

Stock Solution Preparation Table

The following table provides quick calculations for preparing common stock solution concentrations.[5]

| Desired Concentration | Mass of Compound (for 1 mL DMSO) |

| 1 mM | 0.2297 mg |

| 5 mM | 1.1485 mg |

| 10 mM | 2.297 mg |

| 50 mM | 11.485 mg |

| 217.67 mM (50 mg/mL) | 50 mg |

Experimental Workflow

The following diagram illustrates the key steps in the dissolution protocol.

Caption: Workflow for dissolving this compound in DMSO.

References

- 1. This compound | 6344-42-9 | Benchchem [benchchem.com]

- 2. abmole.com [abmole.com]

- 3. Ethyl 2-(benzylamino)acetate | Aryls | Ambeed.com [ambeed.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C11H16ClNO2 | CID 2724714 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Experimental Design with Ethyl 2-(benzylamino)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(benzylamino)acetate hydrochloride, a derivative of the amino acid glycine, has garnered interest for its potential therapeutic applications. As a versatile intermediate in pharmaceutical synthesis, this compound is being investigated for a range of biological activities.[1] Drawing on evidence from related glycine derivatives, potential applications for this compound include performance enhancement, neuroprotection, and management of pain and inflammation.

Amino acid derivatives are recognized for their potential to influence the secretion of anabolic hormones, provide fuel during exercise, enhance mental performance under stress, and prevent exercise-induced muscle damage.[2][3] Studies on similar compounds suggest that they may possess favorable absorption and distribution characteristics, enabling them to effectively reach target tissues.[1] Furthermore, initial safety assessments of compounds within this chemical class have not indicated significant toxicity at therapeutic doses.[1]

These application notes provide a comprehensive framework for the in vivo investigation of this compound, outlining a phased experimental approach from preliminary safety and pharmacokinetic profiling to efficacy evaluation in relevant animal models.

Chemical and Physical Properties

A clear understanding of the test article's properties is fundamental for appropriate formulation and administration.

| Property | Value | Reference |

| CAS Number | 6344-42-9 | [4][5] |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [4] |

| Molecular Weight | 229.70 g/mol | [4] |

| Synonyms | N-Benzylglycine ethyl ester hydrochloride, Ethyl N-benzylglycinate hydrochloride | [4] |

| Appearance | Colorless to yellow liquid (for the free base) | |

| Solubility | Soluble in DMSO | [6] |

Phase 1: Preclinical Safety and Pharmacokinetic Profiling

A crucial initial step in the in vivo evaluation of any novel compound is to establish its safety profile and understand its pharmacokinetic behavior. This foundational data will inform dose selection for subsequent efficacy studies.

Acute and Subacute Toxicity Assessment